molecular formula C10H8N2O2 B11904039 Quinolin-5-ylcarbamic acid CAS No. 856086-93-6

Quinolin-5-ylcarbamic acid

Cat. No.: B11904039
CAS No.: 856086-93-6
M. Wt: 188.18 g/mol
InChI Key: HNLOHFMBRCFDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-5-ylcarbamic acid is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry Quinoline itself is a nitrogen-based heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including quinolin-5-ylcarbamic acid, can be achieved through several methods. Some of the classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods often involve the use of α,β-unsaturated aldehydes and substituted anilines as starting materials . For instance, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

In industrial settings, the production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Quinolin-5-ylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinic acid, while reduction can yield hydroquinoline derivatives .

Scientific Research Applications

Quinolin-5-ylcarbamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Quinolin-5-ylcarbamic acid can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug.

    Ciprofloxacin: An antibiotic used to treat bacterial infections.

    Mefloquine: Another antimalarial drug.

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound for drug development and other applications .

Properties

CAS No.

856086-93-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

quinolin-5-ylcarbamic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,(H,13,14)

InChI Key

HNLOHFMBRCFDBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.